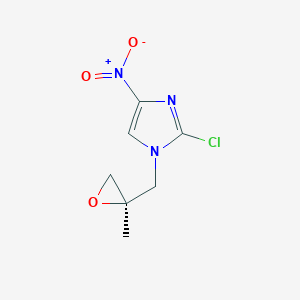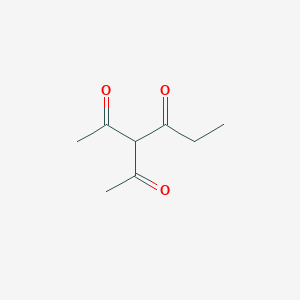
3-Acetylhexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylhexane-2,4-dione is an organic compound with the molecular formula C8H12O3. It is a diketone, meaning it contains two ketone groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It’s known that this compound is a symmetrical β-diketone . β-diketones, such as acetylacetone, have been shown to interact significantly with intramolecular hydrogen bonds . These bonds play a crucial role in the radiolytic transformations of organic compounds .
Mode of Action
The mode of action of 3-Acetylhexane-2,4-dione involves its interaction with intramolecular hydrogen bonds. In the case of acetylacetone, a similar β-diketone, the intramolecular hydrogen bond suppresses the proton transfer from the primary radical cation to the molecule and promotes cleavage of the C–OH bond in the enol form . This interaction significantly affects the radiolytic transformations of organic compounds .
Biochemical Pathways
The compound’s interaction with intramolecular hydrogen bonds can influence various biochemical processes, including the radiolytic transformations of organic compounds .
Result of Action
The result of this compound’s action is the transformation of organic compounds through radiolysis. For instance, in the case of acetylacetone, the major heavy product of radiolysis at 295 K is 4-oxopent-2-en-2-yl acetate . Under boiling conditions (413 K), hydrogen bonds are cleaved, resulting in the predominant formation of 4-hydroxy-2-pentanone .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For example, the product nature and the efficiency of radiolytic processes considerably change on going from room temperature (295 K) to the boiling point (413 K) . This is due to the presence or absence of hydrogen bonds, which are a key factor in these transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetylhexane-2,4-dione can be synthesized through several methods. One common method involves the Claisen condensation of acetylacetone with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH3COCH2COCH3+CH3COCH3→CH3COCH2COCH2CH3
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-Acetylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones.
Scientific Research Applications
3-Acetylhexane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various fine chemicals and as a precursor in the production of polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Acetylacetone (2,4-Pentanedione): Similar structure but with one less carbon atom.
Hexane-2,4-dione: Lacks the acetyl group at the third position.
3-Methylhexane-2,4-dione: Similar structure with a methyl group instead of an acetyl group.
Uniqueness
3-Acetylhexane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its ability to form stable enolates and participate in various chemical transformations makes it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
3-acetylhexane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-7(11)8(5(2)9)6(3)10/h8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPWYFCOJJMFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
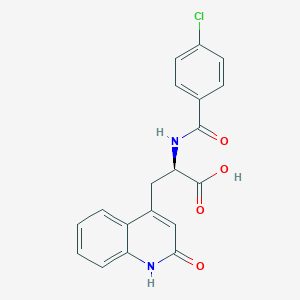
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)
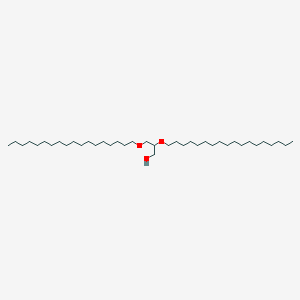
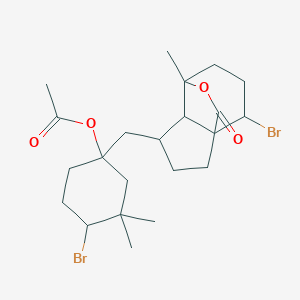
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
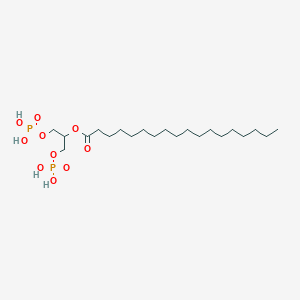
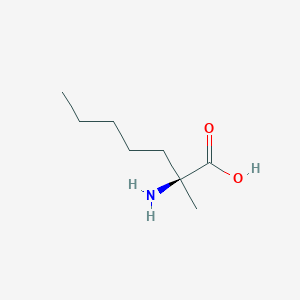
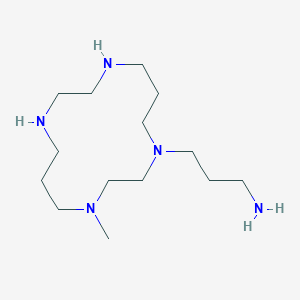
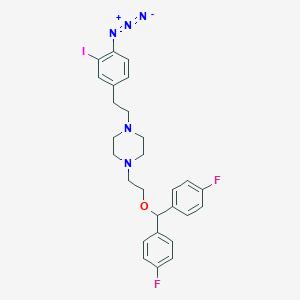
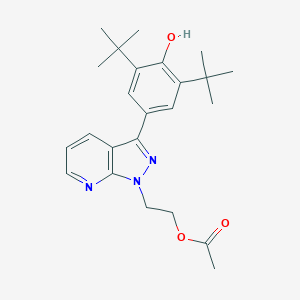
![1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
